4-(Furan-2-yl)aniline hydrochloride

Vue d'ensemble

Description

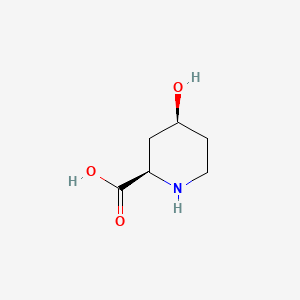

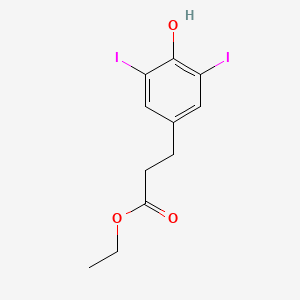

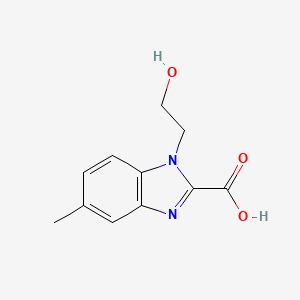

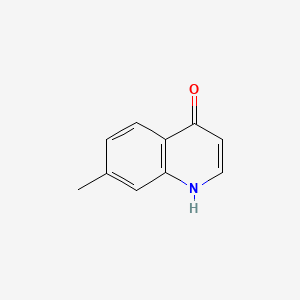

4-(Furan-2-yl)aniline, also known as 2-furylphenylamine, is an organic compound possessing a furan and aniline functional group . It has a molecular weight of 159.19 .

Synthesis Analysis

The synthesis of 4-(Furan-2-yl)aniline involves a reaction with aryl halide (2mmol), arylboronic acid (2.4mmol), and potassium carbonate (5mmol) in a solvent under air atmosphere . The reaction mixture is heated under reflux for a certain time, then cooled, acidified by 5M HCl, and diluted with water and ether . The organic phase is separated, and the aqueous layer is extracted with ether . The combined organic layers are washed with water, brine, and dried over sodium sulfate . The pure products are obtained by a simple filtration of ether solution through a silica gel pad and evaporation of the solvent .Molecular Structure Analysis

The molecular structure of 4-(Furan-2-yl)aniline is represented by the linear formula C10H9NO . The InChI Code is 1S/C10H9NO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H,11H2 .Physical And Chemical Properties Analysis

4-(Furan-2-yl)aniline is a solid at room temperature . It has a molar refractivity of 48.55 and a topological polar surface area (TPSA) of 39.16 Ų . It has a Log Po/w (iLOGP) of 1.78, indicating its lipophilicity . It has a high GI absorption and is BBB permeant . It has a synthetic accessibility score of 2.03 .Applications De Recherche Scientifique

Antibacterial Activity

Furan derivatives, including “4-(Furan-2-yl)aniline hydrochloride”, have shown significant antibacterial activity . They have been particularly effective against Gram-positive bacteria, including multidrug-resistant clinical isolates . However, they have shown no activity against Gram-negative bacteria like Escherichia coli .

Antimicrobial Drugs

Furan-containing compounds are powerful tools in the fight against bacterial strain-caused infection . The rise in drug resistance to clinically utilized anti-infectives has necessitated the discovery of new antimicrobial compounds with distinct mechanisms of action .

Antitumor Properties

Furan derivatives obtained from synthetic and natural sources have shown interesting biological activities, such as antimicrobial, cytotoxic, and antitumor properties .

Anti-inflammatory, Analgesic, and Antidepressant

Furan has a variety of therapeutic advantages, such as anti-inflammatory, analgesic, and antidepressant .

Anti-anxiolytic, Anti-parkinsonian, and Anti-glaucoma

Furan also exhibits anti-anxiolytic, anti-parkinsonian, and anti-glaucoma properties .

Antihypertensive and Anti-aging

Furan-containing compounds have been used in the treatment of hypertension and aging .

Anticancer

Furan has shown potential in the treatment of cancer .

Synthesis of Novel Antibacterial Agents

The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs . Medicinal chemists have been inspired to create numerous innovative antibacterial agents due to the remarkable therapeutic efficacy of furan-related medicines .

Safety and Hazards

The safety information for 4-(Furan-2-yl)aniline indicates that it should be stored in a dark place, in an inert atmosphere, at room temperature . It has a GHS07 pictogram, with a signal word of "Warning" . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . The precautionary statement is P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Mécanisme D'action

Target of Action

It is known to be used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the context of Suzuki–Miyaura coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

It is noted that the compound has high gastrointestinal absorption and is bbb permeant .

Propriétés

IUPAC Name |

4-(furan-2-yl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h1-7H,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZPEBSLJQGBBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(C=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657386 | |

| Record name | 4-(Furan-2-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Furan-2-yl)aniline hydrochloride | |

CAS RN |

59147-02-3 | |

| Record name | 4-(Furan-2-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thiazolo[5,4-b]pyridin-2(1H)-one, hydrazone](/img/structure/B3021512.png)

![2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3021515.png)